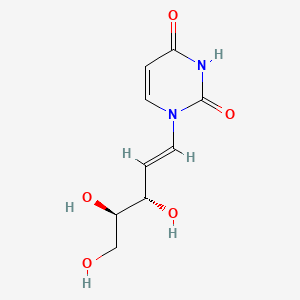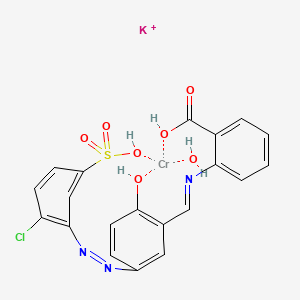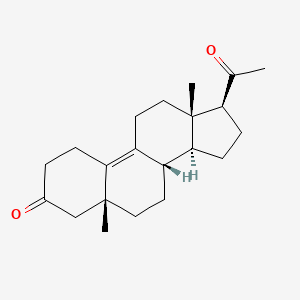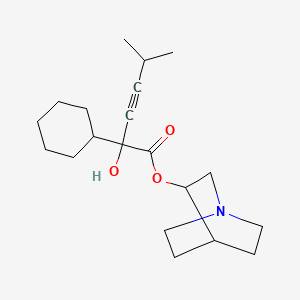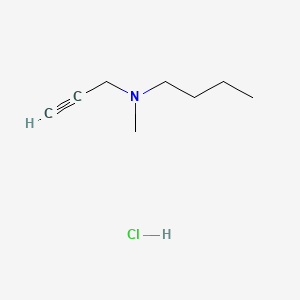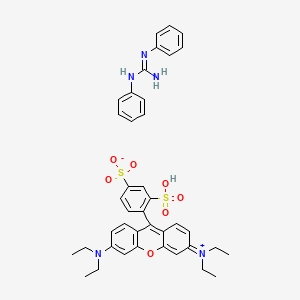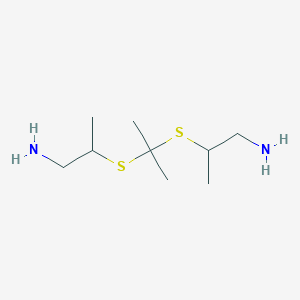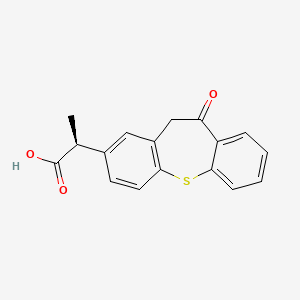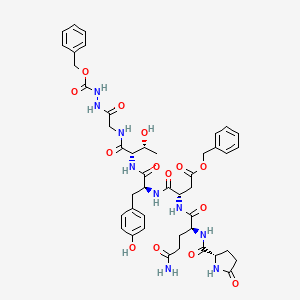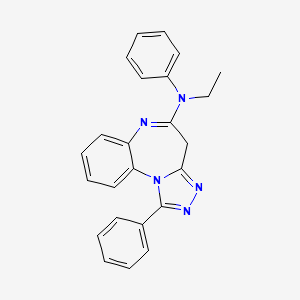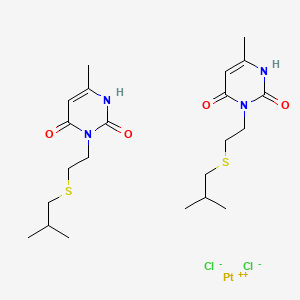
copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid is a complex compound that combines several functional groups and elements. This compound is notable for its unique structure, which includes a copper ion, a dimethylmethanamine group, and a quinoline derivative with hydroxy, iodo, and sulfonic acid substituents. The presence of these diverse functional groups endows the compound with a range of chemical and biological properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid typically involves multiple steps:
Formation of 8-hydroxy-7-iodoquinoline-5-sulfonic acid: This step involves the iodination of 8-hydroxyquinoline followed by sulfonation. The reaction conditions often require the use of iodine and sulfuric acid under controlled temperatures.
Complexation with Copper: The quinoline derivative is then reacted with a copper salt, such as copper sulfate, in the presence of a base to form the copper complex.
Addition of N,N-dimethylmethanamine: Finally, N,N-dimethylmethanamine is introduced to the reaction mixture to complete the synthesis. This step may require specific solvents and temperature control to ensure the correct formation of the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amine groups.
Reduction: Reduction reactions may target the iodo group, potentially converting it to a hydroxy or amine group.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce deiodinated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their electronic and structural properties.
Biology
In biological research, the compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes. It can also be used in assays to detect the presence of specific metal ions in biological samples.
Medicine
The compound has potential applications in medicine, particularly in the development of metal-based drugs. Its ability to form stable complexes with metal ions can be exploited in designing therapeutic agents for diseases such as cancer and microbial infections.
Industry
In industry, the compound is used in the manufacture of dyes, pigments, and other materials that require specific metal-binding properties. It is also employed in analytical chemistry for the spectrophotometric determination of metal ions.
Mechanism of Action
The mechanism of action of copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid involves its ability to chelate metal ions. The quinoline ring, hydroxy group, and sulfonic acid group provide multiple binding sites for metal ions, forming stable complexes. These complexes can interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity. The compound’s ability to generate reactive oxygen species through redox reactions also contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler quinoline derivative without the iodo and sulfonic acid groups.
5-Chloro-8-hydroxyquinoline: Similar structure but with a chlorine atom instead of iodine.
8-Hydroxyquinoline-5-sulfonic acid: Lacks the iodo group but has similar metal-binding properties.
Uniqueness
Copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid is unique due to the combination of its functional groups. The presence of the iodo group enhances its reactivity and potential for substitution reactions, while the sulfonic acid group increases its solubility in water. The copper ion adds to its versatility in forming coordination complexes, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
95873-71-5 |
|---|---|
Molecular Formula |
C24H32CuI2N4O8S2+2 |
Molecular Weight |
886.0 g/mol |
IUPAC Name |
copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid |
InChI |
InChI=1S/2C9H6INO4S.2C3H9N.Cu/c2*10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;2*1-4(2)3;/h2*1-4,12H,(H,13,14,15);2*1-3H3;/p+2 |
InChI Key |
LKMQJYXLUNSTFD-UHFFFAOYSA-P |
Canonical SMILES |
[H+].[H+].CN(C)C.CN(C)C.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


